N-methacryloyl-beta-alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)7(11)8-4-3-6(9)10/h1,3-4H2,2H3,(H,8,11)(H,9,10) |
InChI Key |
LTMXLMUNEFWJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Methacryloyl Beta Alanine and Its Derivatives
Chemical Synthesis Approaches for N-Methacryloyl-beta-alanine
The synthesis of this compound is most commonly achieved through a direct acylation reaction.
The primary and most direct method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of β-alanine with methacryloyl chloride under alkaline conditions. A typical procedure involves dissolving β-alanine in an aqueous solution of a base, such as sodium hydroxide (B78521). prepchem.com This solution is then cooled to a low temperature, typically 0°C, to control the reaction's exothermicity. prepchem.com
Methacryloyl chloride is added portion-wise or dropwise to the cooled solution while stirring vigorously. The base serves two critical functions: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is generally rapid, yielding the desired this compound product.
A detailed example of this synthesis involves dissolving 178 g (2.0 mols) of β-alanine in a mixture of 80 g (2.0 mols) of sodium hydroxide and 400 ml of water. prepchem.com After cooling the solution to 0°C, 209 g (2.0 mols) of methacryloyl chloride is added gradually over one hour, with the temperature maintained below 10°C. prepchem.com
While direct coupling is prevalent, alternative strategies can be considered, often involving the derivatization of precursors. The synthesis of the β-alanine precursor itself can be achieved through various chemical pathways, including the ammoniation of acrylic acid or the hydrolysis of β-aminopropionitrile. frontiersin.orgfrontiersin.org
For the synthesis of the final N-methacryloyl compound, a potential alternative route involves the protection of the carboxylic acid group of β-alanine as an ester (e.g., a methyl or ethyl ester). This protected β-alanine ester could then be reacted with methacryloyl chloride in a non-aqueous organic solvent, using a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. The final step would involve the selective hydrolysis of the ester group under basic or acidic conditions to yield the this compound product. This multi-step approach, while more complex, can be useful in specific research contexts where chemoselectivity is a concern or when starting from an esterified precursor.
In the context of the standard Schotten-Baumann synthesis, the base (e.g., sodium hydroxide) is a reagent used in stoichiometric amounts rather than a true catalyst. prepchem.com Its role is to facilitate the reaction by neutralizing the acid formed.
An important consideration in the synthesis and storage of N-methacryloyl monomers is the prevention of premature polymerization of the methacryl group. To this end, polymerization inhibitors are often added to the reaction mixture. For instance, in one documented synthesis of this compound, nitrobenzene (B124822) was added to the initial reaction mixture. prepchem.com Other common inhibitors for such reactions include phenothiazine (B1677639) or hydroquinone (B1673460) monomethyl ether (MEHQ). These compounds act as radical scavengers, ensuring the stability of the monomer product during its synthesis and subsequent handling.
Synthesis of Related N-Methacryloyl Amino Acid Monomers for Comparative Studies
The synthesis of other N-methacryloyl amino acids provides a basis for comparative studies of monomer reactivity and polymer properties. The synthetic approach is generally consistent with that used for this compound.
The synthesis of N-methacryloyl-L-alanine follows a procedure analogous to that of its β-alanine counterpart. The process begins with the dissolution of L-alanine in an aqueous sodium hydroxide solution. nih.gov The solution is then cooled to between 0–5°C under an inert atmosphere, such as nitrogen, to prevent side reactions. nih.gov Methacryloyl chloride is added dropwise to the stirred solution, maintaining the low temperature. nih.gov The mixture is typically stirred for a couple of hours at this low temperature before being allowed to warm to ambient temperature to ensure the reaction goes to completion. nih.gov
The table below provides a comparative overview of the reaction conditions for the synthesis of this compound and N-methacryloyl-L-alanine.
| Parameter | This compound Synthesis prepchem.com | N-Methacryloyl-L-alanine Synthesis nih.gov |
|---|---|---|
| Amino Acid Precursor | β-alanine | L-alanine |
| Acylating Agent | Methacryloyl Chloride | Methacryloyl Chloride |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Water | Aqueous NaOH |
| Reaction Temperature | 0°C (maintained below 10°C during addition) | 0–5°C |
| Atmosphere | Not specified | Nitrogen (N₂) |
| Additives | Nitrobenzene (inhibitor) | Not specified |
The synthesis would likely start with the precursor L-β-isopropylasparagine benzyl (B1604629) ester. This starting material has a free amine group and protected carboxylic acid groups (as an isopropyl ester on the side chain and a benzyl ester at the C-terminus), making the amine the primary site for acylation.
The reaction would involve dissolving the amino acid ester in an anhydrous, aprotic organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic organic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), would be added to the solution. This base acts as an acid scavenger for the HCl produced during the reaction. The solution would then be cooled, likely to 0°C, before the dropwise addition of methacryloyl chloride. The reaction would be stirred at a low temperature and then allowed to warm to room temperature to proceed to completion. The workup would involve washing the organic solution to remove the amine hydrochloride salt and excess reagents, followed by drying and evaporation of the solvent to yield the desired product.
Synthesis of Other Methacryloyl Amino Acid Derivatives
The synthesis of methacryloyl amino acid derivatives extends to a wide variety of natural and synthetic amino acids, leveraging established chemical reactions to introduce a polymerizable methacryloyl group. The most prevalent method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino group of an amino acid with methacryloyl chloride under alkaline conditions. This versatile reaction can be adapted for numerous amino acids, including alanine, leucine, glycine (B1666218), phenylalanine, and valine, by adjusting reaction parameters such as temperature, pH, and solvent to optimize yields and purity.
A general approach involves dissolving the selected amino acid in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group and enhance its nucleophilicity. nih.govprepchem.com The solution is typically cooled to between 0 and 5°C before the dropwise addition of methacryloyl chloride. nih.gov Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acid chloride. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature to ensure the reaction proceeds to completion. nih.govprepchem.com The final product is typically isolated by acidifying the solution to precipitate the N-methacryloyl amino acid, which can then be purified by extraction and recrystallization. prepchem.com
For instance, the synthesis of N-methacryloyl-L-alanine involves dissolving L-alanine in a sodium hydroxide solution and then adding methacryloyl chloride dropwise at 0–5°C under a nitrogen atmosphere. nih.gov The mixture is stirred for several hours, with the temperature gradually rising to ambient. nih.gov Similarly, N-methacryloylglycine has been synthesized by dissolving glycine in an aqueous sodium hydroxide solution, cooling it in an ice bath, and then simultaneously adding methacryloyl chloride and another portion of sodium hydroxide solution while keeping the temperature below 5°C. prepchem.com
The synthesis of chiral monomers, such as those derived from L-leucine and L-phenylalanine, follows a similar protocol. researchgate.netresearchgate.net These optically active monomers are valuable for creating chiral polymers with potential applications in specialized fields. researchgate.net For example, N-acryloyl-(D/L)-phenylalanine has been prepared and subsequently copolymerized to create new materials. researchgate.net The synthesis of N-acryloyl-L-valine has also been reported as a precursor for preparing polymer brushes on silicon nanowires. researchgate.net
Beyond the direct synthesis of N-methacryloyl amino acids, activated esters, particularly N-hydroxysuccinimide (NHS) esters, are important derivatives. nih.govchemicalbook.comnih.gov These compounds are valuable in bioconjugation and materials science for their ability to react with primary amines to form stable amide bonds. nih.gov The synthesis of an NHS ester of a methacryloyl amino acid typically involves a coupling reaction between the carboxylic acid group of the N-methacryloyl amino acid and N-hydroxysuccinimide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com
The table below summarizes the synthetic conditions for several methacryloyl amino acid derivatives as reported in the literature.
| Compound | Amino Acid | Reagents | Base | Temperature | Yield | Reference |
| N-Methacryloyl-L-alanine | L-Alanine | Methacryloyl chloride | NaOH | 0–5°C to ambient | Not specified | nih.gov |
| N-Methacryloylglycine | Glycine | Methacryloyl chloride | NaOH | < 5°C to ambient | 46% | prepchem.com |
| N-Methacryloyl-L-leucine | L-Leucine | Methacryloyl chloride | NaOH | Not specified | Not specified | researchgate.net |
| N-Acryloyl-(D/L)-phenylalanine | (D/L)-Phenylalanine | Acryloyl chloride | Not specified | Not specified | Not specified | researchgate.net |
The following table provides a detailed example of the synthesis of N-Methacryloylglycine.
| Step | Procedure | Observations |
| 1 | Glycine (1 mol) is dissolved in 500 ml of 1 M sodium hydroxide solution in an ice bath. | A clear solution is formed. |
| 2 | Methacryloyl chloride (1 mol) and 1 M sodium hydroxide in 150 ml of water are added simultaneously. | The reaction temperature is maintained below 5°C. |
| 3 | The reaction mixture is allowed to warm to room temperature and stirred for three hours. | The solution remains clear. |
| 4 | The solution is acidified with 1N HCl to pH 3.0. | |
| 5 | The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and evaporated. | A crystalline material is obtained. |
Polymerization Mechanisms and Kinetic Studies of N Methacryloyl Beta Alanine
Free Radical Polymerization of N-Methacryloyl-beta-alanine
Free radical polymerization is a widely utilized method for polymer synthesis due to its tolerance to various functional groups and reaction conditions.
The free radical polymerization of this compound and its derivatives is typically initiated by thermal or photochemical decomposition of radical initiators. Common initiator systems include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). These initiators generate free radicals upon heating or exposure to UV light, which then attack the vinyl group of the monomer to initiate the polymerization chain.
In the context of grafting N-methacryloyl-L-alanine acid onto chitosan (B1678972) microspheres, free-radical polymerization has been employed. nih.gov While specific initiator systems for the homopolymerization of this compound are not extensively detailed in the reviewed literature, analogous polymerizations of functional methacrylates and acrylamides provide insight into typical reaction conditions. These reactions are often carried out in solution at temperatures ranging from 50 to 80°C, depending on the decomposition temperature of the chosen initiator. The reaction time can vary from a few hours to a full day to achieve high monomer conversion.
Table 1: Common Initiator Systems for Free Radical Polymerization
| Initiator | Type | Activation Method | Typical Temperature Range |
| 2,2'-Azobisisobutyronitrile (AIBN) | Azo Compound | Thermal | 50-70°C |
| Benzoyl Peroxide (BPO) | Peroxide | Thermal | 70-90°C |
| Potassium Persulfate (KPS) | Peroxide | Thermal/Redox | 50-70°C |
| Irgacure series (e.g., Irgacure 2959) | Photoinitiator | UV Light | Ambient |
For methacrylamides like this compound, the propagation proceeds via the attack of the growing polymer radical on the less substituted carbon of the monomer's double bond. This leads to the formation of a more stable tertiary radical on the carbon bearing the methyl group. The presence of the amide and carboxylic acid functionalities can influence the reactivity of the monomer and the propagating radical through electronic and steric effects.
Kinetic studies on the free-radical polymerization of multifunctional acrylates and methacrylates have shown that autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, can occur at higher conversions. imaging.org This phenomenon is characterized by a significant increase in the rate of polymerization and molecular weight due to a decrease in the termination rate as the viscosity of the medium increases. While specific kinetic data for this compound is scarce, it is plausible that its polymerization would exhibit similar kinetic behavior, particularly in bulk or concentrated solutions.
The choice of solvent can significantly impact the efficacy of free radical polymerization. Solvents can affect the solubility of the monomer and the resulting polymer, the kinetics of the reaction, and the final properties of the polymer. For this compound, which contains both a hydrophilic carboxylic acid group and a more hydrophobic methacrylamide (B166291) moiety, the choice of solvent is crucial for maintaining a homogeneous reaction mixture.
Polar solvents such as water, methanol, and dimethylformamide (DMF) are often suitable for the polymerization of similar functional monomers. In the case of N-acryloyl-L-alanine, a related monomer, polymerization has been carried out in pure water, methanol/water mixtures, and pure methanol. nih.govresearchgate.net The solvent can influence the rate of polymerization by affecting the conformation of the growing polymer chain and the diffusion of reactants. In some cases, solvent-monomer interactions can also play a role in the stereochemistry of the resulting polymer.
Controlled/Living Polymerization Techniques for this compound
Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These methods are particularly valuable for the synthesis of well-defined polymers with complex structures such as block copolymers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including methacrylates and acrylamides. researchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radicals reversibly react with the CTA, establishing a dynamic equilibrium that allows for controlled chain growth.
The selection of an appropriate RAFT agent is critical and depends on the reactivity of the monomer. For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs. The general reaction setup for RAFT polymerization involves the monomer, a radical initiator (like AIBN), the RAFT agent, and a suitable solvent, with the reaction typically conducted under an inert atmosphere at elevated temperatures. youtube.com
Table 2: Potential RAFT Agents for this compound Polymerization
| RAFT Agent Type | Example | Suitable for Monomer Class |
| Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate (CPDB) | Methacrylates, Acrylates, Styrenes |
| Trithiocarbonate | S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Methacrylates, Acrylates |
| Dithiocarbamate | N,N-Diethyl-S-(O-ethyl xanthyl) dithiocarbamate | Acrylamides |
Anionic polymerization is another powerful living polymerization technique that can produce polymers with well-defined structures and low polydispersities. However, it is highly sensitive to impurities and requires stringent reaction conditions. The application of anionic polymerization to methacrylates can be challenging due to side reactions involving the carbonyl group of the ester functionality. vt.edu
Despite these challenges, living anionic polymerization has been successfully applied to N,N-dialkylmethacrylamides, such as N-methacryloylazetidine and N-methacryloyl-2-methylaziridine. acs.org This suggests that the N-methacryloyl moiety is amenable to anionic polymerization under controlled conditions. The success of these polymerizations often relies on the use of sterically hindered initiators and low temperatures to suppress side reactions.
Another related living polymerization method is the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs), which produces poly(β-peptoid)s, structures related to poly(this compound). doi.orgtu-dresden.denih.gov Kinetic investigations of this system have demonstrated a living character, allowing for the synthesis of block copolymers. doi.orgtu-dresden.denih.gov While this is not a direct polymerization of this compound, it highlights the potential for living polymerization techniques to create polymers with similar repeating units.
Photoinduced Polymerization Strategies
Photoinduced polymerization techniques offer several advantages, including spatial and temporal control over the polymerization process, mild reaction conditions, and the ability to polymerize functional monomers without protecting groups. For N-acryloyl amino acid monomers, a category to which this compound belongs, photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization has emerged as a robust and versatile method for creating well-defined polymers. semanticscholar.orgrsc.orgresearchgate.net
Copolymerization Behavior of this compound
The incorporation of this compound into copolymers is a key strategy for tailoring the properties of the final material, leveraging the unique characteristics of the beta-alanine (B559535) side chain.
Statistical Copolymerization with Acrylic and Itaconic Acids
Statistical copolymerization of this compound with other acidic monomers like acrylic acid and itaconic acid can lead to polymers with a random distribution of monomer units, influencing properties such as hydrophilicity, charge density, and chelating ability. The relative incorporation of each monomer into the copolymer chain is governed by their respective reactivity ratios.
While specific reactivity ratios for the copolymerization of this compound with acrylic acid and itaconic acid have not been reported in the literature, general principles of copolymerization can be applied. The reactivity of the monomers is influenced by steric and electronic factors. It has been noted in studies of itaconic acid copolymerization that its reactivity can be pH-dependent. researchgate.net The determination of monomer reactivity ratios is crucial for predicting copolymer composition and tailoring the synthesis to achieve desired properties. researchgate.net
| Monomer 1 | Monomer 2 | r1 | r2 | Copolymerization System |
| N-Vinylpyrrolidone | Acrylic Acid | >1 | <1 | Free radical solution polymerization |
| Itaconic Acid | [(3-methacryloylamino)propyl]-Trimethylammonium Chloride | 1.50 ± 0.02 | 0.50 ± 0.02 | Free radical copolymerization |
This table presents reactivity ratios for related monomer systems to provide context for the potential copolymerization behavior of this compound.
Block Copolymer Architectures Incorporating this compound Units
Block copolymers containing this compound segments can self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology. The synthesis of such architectures often involves controlled radical polymerization techniques.
An example of a block copolymer incorporating a monomer similar to this compound is poly[(methoxytri(ethylene glycol) methacrylate-co-N-methacryloyl amino acid)]-b-poly(ε-caprolactone) [P(TEGMA-co-NMAA)-b-PCL]. In this architecture, the N-methacryloyl amino acid units impart pH-sensitivity to the polymer. The pKa of N-methacryloyl-β-alanine monomer is reported to be 4.5. However, upon incorporation into a polymer, the pKa can increase due to changes in the microenvironment. This pH-responsive behavior, coupled with the thermosensitivity of the TEGMA units, results in a dual-stimuli-responsive block copolymer.
Graft Copolymerization onto Natural Polymer Backbones (e.g., Chitosan)
Grafting this compound onto natural polymers like chitosan is a promising strategy to enhance their functionality and create novel biomaterials. Chitosan, a biocompatible and biodegradable polysaccharide, can be modified by grafting synthetic polymer chains onto its backbone.
A study on the synthesis of poly(N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan microspheres (PNMA-TACS) demonstrates the feasibility of this approach. nih.govnih.gov In this work, N-methacryloyl-L-alanine, a close analogue of this compound, was grafted onto the surface of chitosan microspheres via a free-radical polymerization. nih.gov The resulting material exhibited an enhanced ability to adsorb metal ions, attributed to the presence of the amino acid moieties. nih.govnih.gov
The successful grafting was confirmed by Fourier-transform infrared (FTIR) spectroscopy, which showed characteristic bands of both chitosan and the grafted poly(N-methacryloyl-L-alanine acid). nih.gov The morphology of the grafted microspheres can be characterized by scanning electron microscopy (SEM). Such modifications improve the chemical stability and expand the potential applications of chitosan in areas like water treatment and biomedicine. mdpi.commdpi.com
| Property | Chitosan | Poly(N-methacryloyl-L-alanine acid) grafted Chitosan |
| FTIR Characteristic Peaks (cm-1) | ~3400 (-OH, -NH), 1660 (Amide I), 1595 (-NH2) | Shows peaks from both chitosan and the grafted polymer, indicating successful grafting. |
| Morphology | Varies | Can be synthesized as microspheres with a modified surface. |
| Adsorption Capacity | Moderate | Enhanced for certain metal ions. |
This table summarizes the characterization and properties of chitosan before and after grafting with a poly(N-methacryloyl amino acid).
Polymeric Architectures and Advanced Materials Derived from N Methacryloyl Beta Alanine
Hydrogel Systems Based on N-Methacryloyl-beta-alanine
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Hydrogels based on this compound are of particular interest due to their potential for stimuli-responsive behavior, which allows them to undergo significant changes in their physical properties in response to external triggers such as pH and temperature.
The primary method for the synthesis of this compound hydrogels is free radical copolymerization. This technique involves the reaction of the this compound monomer with a cross-linking agent in the presence of a radical initiator. The initiator, upon thermal or photochemical activation, generates free radicals that initiate the polymerization of the monomer units. The cross-linking agent, which contains two or more polymerizable groups, forms covalent bonds between the growing polymer chains, leading to the formation of a three-dimensional network.
A typical synthesis procedure involves dissolving this compound and a cross-linker, such as N,N'-methylenebis(acrylamide), in a suitable solvent, often water or a buffer solution. An initiator, like potassium persulfate, is then added to the solution. The reaction mixture is subsequently heated or exposed to UV radiation to initiate the polymerization and cross-linking process, resulting in the formation of the hydrogel. researchgate.net The properties of the resulting hydrogel can be tailored by controlling various reaction parameters, including the monomer concentration, the type and concentration of the cross-linker, and the initiator concentration.
The incorporation of this compound into hydrogel networks imparts responsive properties, making them "smart" materials that can react to changes in their environment.
Hydrogels containing N-methacryloyl-L-alanine derivatives can exhibit thermoresponsive behavior, characterized by a volume phase transition temperature (VPTT). researchgate.netrsc.org Below this temperature, the hydrogel is typically in a swollen state, while above the VPTT, it undergoes a significant decrease in volume, expelling water from its network. This behavior is attributed to a shift in the balance between hydrophilic and hydrophobic interactions within the polymer network as the temperature changes.
The VPTT of these hydrogels can be precisely controlled by copolymerizing N-methacryloyl-L-alanine with other monomers. For instance, copolymerization with a more hydrophobic monomer can lower the VPTT, while incorporation of a more hydrophilic comonomer can increase it. Research on copolymer hydrogels of methacryloyl-alanine methyl ester and methacryloyl-alanine ethyl ester has shown that the volume phase transition is dependent on the copolymer composition and temperature. researchgate.net Specifically, the content of methacryloyl-alanine ethyl ester required to induce the transition decreases linearly as the temperature increases. researchgate.net This tunability is crucial for designing hydrogels for specific applications where a sharp temperature response is required.
Table 1: Influence of Comonomer Content on the Volume Phase Transition of Methacryloyl-L-alanine Copolymer Hydrogels Data presented for Poly(methacryloyl-alanine methyl ester-co-methacryloyl-alanine ethyl ester) hydrogels.
| Temperature (°C) | MA-Ala-OEt Content at Midpoint of Transition (%) |
|---|---|
| 10 | 65 |
| 20 | 55 |
| 30 | 45 |
| 40 | 35 |
(Data is illustrative based on trends described in the literature researchgate.net)
The beta-alanine (B559535) moiety in this compound contains a carboxylic acid group, which is responsible for the pH-sensitive nature of the corresponding hydrogels. researchgate.net At low pH values, the carboxylic acid groups are protonated (-COOH), and the hydrogel exhibits a relatively low degree of swelling. As the pH of the surrounding medium increases above the pKa of the carboxylic acid, these groups become deprotonated (-COO-), leading to electrostatic repulsion between the negatively charged polymer chains. This repulsion forces the hydrogel network to expand, resulting in a significant increase in its swelling ratio. nih.govphyschemres.org
The swelling dynamics of these hydrogels are influenced by factors such as the pH of the medium, the ionic strength of the solution, and the cross-linking density of the network. nih.gov Higher cross-linking density generally leads to a lower swelling capacity due to the more constrained network structure. The reversible swelling and deswelling behavior in response to pH changes makes these hydrogels attractive for applications such as controlled drug delivery, where a drug can be loaded at one pH and released at another.
Table 2: pH-Dependent Swelling of Methacrylic Acid-Based Hydrogels Representative data for superporous hydrogel composites containing methacrylic acid.
| pH of Swelling Medium | Equilibrium Swelling Ratio (g/g) |
|---|---|
| 1.0 | 5 |
| 3.0 | 8 |
| 4.9 | 25 |
| 6.2 | 60 |
| 7.4 | 75 |
(Data adapted from a study on pH-sensitive superporous hydrogels containing methacrylic acid nih.gov)
To create more sophisticated and versatile materials, this compound can be copolymerized with other functional monomers to produce multi-stimuli responsive hydrogels. nih.gov For example, copolymerization with a thermoresponsive monomer like N-isopropylacrylamide (NIPAAm) can yield hydrogels that are sensitive to both pH and temperature. mdpi.com
In such dual-responsive systems, the swelling behavior is governed by the interplay of both stimuli. For instance, at a pH below the pKa of the beta-alanine's carboxylic acid group and a temperature below the lower critical solution temperature (LCST) of the NIPAAm component, the hydrogel may be in a collapsed state. Conversely, at a pH above the pKa and a temperature below the LCST, the hydrogel will be in a highly swollen state. nih.gov This dual responsiveness allows for more precise control over the material's properties and its interaction with the surrounding environment.
The macroscopic properties of this compound hydrogels are intimately linked to the architecture of their polymer networks. Structural engineering at the molecular level allows for the fine-tuning of these properties to meet the demands of specific applications. Key parameters that can be controlled include the degree of cross-linking, the copolymer composition, and the introduction of specific structural motifs.
The concentration of the cross-linking agent plays a critical role in determining the network structure. researchgate.net A higher cross-linker concentration leads to a more densely cross-linked network, which generally results in a hydrogel with higher mechanical strength but a lower swelling capacity and slower response to stimuli. rsc.org Conversely, a lower cross-linker concentration yields a more loosely cross-linked network with a higher swelling ratio and faster response times.
Furthermore, advanced polymerization techniques can be employed to create more complex network architectures, such as interpenetrating polymer networks (IPNs). An IPN consists of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. This structure can lead to materials with enhanced mechanical properties and unique responsive behaviors that are not achievable with single-network hydrogels.
Composite and Hybrid Materials Incorporating this compound Polymers
Integration into Glass-Ionomer Cements and Related Formulations
This compound (MBA) has been identified as a significant component in the development of advanced, HEMA-free light-cured glass-ionomer cements (LCGICs) for dental applications. Its selection for these formulations is primarily due to its advantageous properties, including relatively low solution viscosity and the ability to contribute to high compressive strength in the final cement material.
In the formulation of novel LCGICs, MBA is used as a reactive monomer in the liquid component, often in combination with a methacryloyl derived polymer (MDP) and water. An optimized formulation was identified with a liquid composition of 50% MDP, 25% MBA, and 25% water, combined with a powder-to-liquid (P/L) ratio of 2.7 to 1. This specific composition was found to provide optimal handling properties and mechanical strength.
The incorporation of MBA into these cements has been shown to yield significant improvements in their mechanical properties when compared to conventional materials. For instance, the optimal MBA-modified cement exhibited a 20% increase in compressive strength, a 70% increase in diametral tensile strength (DTS), and a remarkable 93% increase in flexural strength (FS) compared to the commercial Fuji II LC cement.
Table 1: Comparison of Mechanical Strengths of MBA-Modified LCGIC and Fuji II LC
| Property | MBA-Modified LCGIC | Fuji II LC | Percentage Improvement |
| Compressive Strength | 259.1 MPa | ~216 MPa (calculated) | 20% |
| Diametral Tensile Strength | - | - | 70% |
| Flexural Strength | - | - | 93% |
Data for MBA-Modified LCGIC is based on the formulation with a liquid composition of 50/25/25 (MDP/MBA/water) and a P/L ratio of 2.7/1. Comparative data is in relation to Fuji II LC cement.
Grafting onto Chitosan (B1678972) Microspheres for Functional Materials
No research findings were identified for the specific grafting of this compound onto chitosan microspheres within the scope of this review.
Terpolymer and Polyacid Precursor Development
No research findings were identified regarding the development of terpolymers or polyacid precursors derived specifically from this compound.
Biomaterials Research and Functional Applications of N Methacryloyl Beta Alanine Polymers Excluding Clinical Aspects
N-Methacryloyl-beta-alanine as a Biocompatible Monomer in Material Design
The design of biomaterials for non-clinical research necessitates the use of monomers that are inherently compatible with biological systems. This compound is considered a promising monomer in this regard due to its amino acid component. Amino acid-based polymers are often explored for biomedical applications because of their potential for biocompatibility and biodegradability. For instance, amino acid ester substituted polyphosphazenes have been investigated for their controllable hydrolytic degradation rates and non-toxic degradation products, demonstrating excellent tissue compatibility in preclinical models. nih.gov
While direct in-depth biocompatibility studies on homopolymers of this compound are not extensively documented in the available literature, the principles of biomaterial design suggest its potential. The beta-alanine (B559535) moiety is a naturally occurring amino acid, which can contribute to the biocompatibility of the resulting polymer. The cytotoxicity of hydrogels, a common form for biomaterials, is a critical factor. Studies on other functionalized hydrogels, such as those based on chitosan (B1678972), have demonstrated that with appropriate synthesis and purification, these materials can be non-cytotoxic, with cell viabilities exceeding 94%. nih.gov This suggests that polymers derived from this compound, when properly formulated, could also exhibit low cytotoxicity, making them suitable for in vitro research applications.
Functionalization Strategies for Enhanced Biomaterial Performance
To improve the interaction of biomaterials with biological systems in a research context, their surfaces and bulk properties are often modified. Polymers of this compound offer versatile platforms for such functionalization.
Incorporation of Bioactive Peptides and Motifs
A key strategy to enhance the biological performance of synthetic biomaterials is the incorporation of bioactive peptides. These short amino acid sequences can mimic the function of extracellular matrix (ECM) proteins, promoting cell adhesion, proliferation, and differentiation. The Arg-Gly-Asp (RGD) sequence, found in many ECM proteins, is a well-studied motif for improving cell attachment to otherwise inert materials.
The methacryloyl group in this compound allows for its copolymerization with other functional monomers, including those carrying bioactive peptides. This approach enables the creation of hydrogels and other polymer networks with precisely controlled densities of cell-adhesive ligands. For example, in other polymer systems, the covalent incorporation of RGD peptides into hydrogels has been shown to significantly enhance cell adhesion and spreading. utoronto.ca This strategy can be directly applied to this compound-based polymers to create materials that can actively engage with cells in vitro.
| Peptide | Polymer System | Effect on Cell Behavior |
| CDPGYIGSR and CQAASIKVAV | Poly(2-hydroxyethyl methacrylate-co-2-aminoethyl methacrylate) | Enhanced neural cell adhesion and guided neurite outgrowth. utoronto.ca |
| RGD | Gelatin Methacryloyl (GelMA) | Increased cell viability and proliferation. |
| RGD | Poly(ethylene glycol) diacrylate (PEGDA) | Promoted osteogenesis of bone marrow stromal cells. nih.gov |
Surface Modification through this compound Grafting
Grafting this compound onto the surface of other materials is an effective method to impart new functionalities. This technique can improve surface properties such as hydrophilicity, biocompatibility, and the capacity for further functionalization.
A notable example is the grafting of poly(N-methacryloyl-L-alanine acid) onto chitosan microspheres. nih.gov This surface modification resulted in a material with a larger specific surface area and an increased number of adsorption sites. nih.gov Such modifications are crucial for applications like the sequestration of metal ions. The synthesis of brush-type copolymers, for instance by grafting poly(beta-alanine) onto polymethyl methacrylate (B99206), further illustrates the versatility of this approach in creating complex polymer architectures with tailored properties. odu.edu.trresearchgate.net
Applications in Material Science for Bio-Related Research
The unique properties of this compound-based polymers make them suitable for a range of applications in materials science for biological research, excluding clinical use.
Adsorbent Materials for Metal Ion Sequestration
The presence of carboxyl and amide groups in poly(this compound) makes it an excellent candidate for the chelation of heavy metal ions. This is particularly relevant in the development of adsorbent materials for environmental or analytical applications.
The aforementioned poly(N-methacryloyl-L-alanine acid) grafted chitosan microspheres have been successfully employed for the solid-phase extraction of various trace metal elements from food samples. nih.gov The material demonstrated efficient adsorption of V(V), Cr(III), As(III), Pb(II), Cd(II), and Cu(II), showcasing the potential of N-methacryloyl-alanine based polymers in metal ion sequestration. nih.gov
| Metal Ion | Linear Range (μg L⁻¹) | Limit of Detection (ng L⁻¹) |
| V(V) | 0.01–30 | 2.6 |
| Cr(III) | 0.01–15 | 1.1 |
| As(III) | 0.01–15 | 3.7 |
| Pb(II) | 0.01–15 | 2.3 |
| Cd(II) | 0.01–15 | 1.9 |
| Cu(II) | 0.01–30 | 2.1 |
Data from a study on poly(N-methacryloyl-L-alanine acid) grafted chitosan microspheres for solid-phase extraction. nih.gov
Scaffolds for in vitro Tissue Engineering Model Systems
In the field of tissue engineering research, three-dimensional (3D) scaffolds provide a structural support for cells to grow and form tissue-like structures in vitro. The properties of the scaffold material are critical for guiding cell behavior. Polymers of this compound can be fabricated into porous scaffolds and hydrogels suitable for these model systems.
The fabrication of porous scaffolds can be achieved through various techniques, including freeze-drying, solvent casting, and particulate leaching, to create interconnected pore networks that facilitate nutrient and waste transport. nih.govucla.edu Hydrogels, which are cross-linked polymer networks swollen with water, are particularly attractive for 3D cell culture as they can mimic the hydrated environment of the native extracellular matrix. mdpi.com
Drug Delivery System Components (Focus on Material Design)
Polymers derived from this compound and its analogs are integral to the design of advanced drug delivery systems, primarily due to their stimuli-responsive properties. The inherent carboxylic acid group in the beta-alanine moiety imparts a significant pH sensitivity to the polymer, which is a key feature in designing materials for targeted drug release.
The fundamental design principle revolves around creating hydrogels that undergo volume changes in response to specific environmental pH levels. nih.gov In acidic environments, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases to neutral or basic levels, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to swell and increase its mesh size, facilitating the release of an encapsulated therapeutic agent. mdpi.comnih.gov This mechanism is particularly useful for designing oral drug delivery systems intended to release their payload in the neutral pH of the intestines rather than the acidic environment of the stomach. mdpi.com
Researchers have advanced this concept by copolymerizing N-methacryloyl amino acid monomers with other functional molecules to create multi-responsive systems. For instance, chiral hydrogels have been developed by copolymerizing N-acryloyl-l-alanine with a cyclodextrin-based comonomer. acs.orgacs.org These materials not only exhibit pH responsivity but also possess the ability for enantiodifferentiating adsorption and release, showing preferential release for specific drug enantiomers. acs.orgacs.org This adds a layer of sophistication to drug delivery design, opening possibilities for stereoselective therapeutic systems.
Furthermore, the introduction of hydrophobic or thermo-responsive comonomers allows for the fine-tuning of the hydrogel's properties. Copolymerizing with more hydrophobic monomers can alter the gel's consistency and influence the release rate of hydrophobic drugs. mdpi.com This versatility in material design, achieved through copolymerization and cross-linking, allows for the creation of tailored drug delivery vehicles where the release kinetics and targeting capabilities are precisely controlled by the polymer's chemical composition and architecture. mdpi.com
The following table summarizes research findings on drug delivery systems incorporating this compound or its analogs, focusing on the material design and release mechanisms.
| Polymer System | Stimulus | Model Drug/Molecule | Key Research Finding |
| Poly(N-acryloyl-l-alanine) and β-Cyclodextrin Hydrogel acs.orgacs.org | pH | Proline enantiomers | The hydrogel demonstrated pH-responsive swelling and exhibited chiral recognition, leading to the preferential release of D-proline over L-proline. acs.orgacs.org |
| Copolymers of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954) mdpi.com | Temperature | Risperidone | Increasing the content of the more hydrophobic N-acryloyl l-alaninamide units in the copolymer hydrogel increased the release rate of the hydrophobic drug risperidone, attributed to changes in gel consistency. mdpi.com |
| Poly (N-methacryloyl-L-alanine acid) grafted Chitosan Microspheres nih.gov | pH/Ion Binding | Metal Ions | The material was designed as a highly effective adsorbent for solid-phase extraction, demonstrating the polymer's utility in creating functional microspheres with a high density of binding sites. nih.gov |
Biosensing Platforms
The unique chemical structure of N-methacryloyl amino acid derivatives makes them excellent functional monomers for the construction of highly selective biosensing platforms, particularly those based on molecular imprinting technology. mdpi.com Molecularly Imprinted Polymers (MIPs) are synthetic receptors created by polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte.
In this context, N-methacryloyl-(l)-phenylalanine (MAPA) has been successfully used to create an electrochemical sensor for the detection of dopamine (B1211576). mdpi.comresearchgate.net The design of this biosensing platform involves modifying a pencil graphite (B72142) electrode (PGE) with a gold nanoparticle-infused MIP film. researchgate.net The MAPA monomer is crucial to this design for several reasons:
Specific Interactions: The phenylalanine moiety of the MAPA monomer can form specific non-covalent interactions (such as hydrogen bonding and π-π stacking) with the dopamine template molecule during the imprinting process.
Polymerizable Group: The methacryloyl group provides a readily polymerizable vinyl function, allowing it to be incorporated into a stable cross-linked polymer network.
Enhanced Selectivity: These specific interactions ensure that the resulting imprinted cavities have a high affinity and selectivity for dopamine, enabling the sensor to distinguish it from structurally similar interfering molecules like epinephrine (B1671497) and norepinephrine. researchgate.net
The performance of such biosensors is typically evaluated using electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which measure the current response resulting from the oxidation of dopamine at the electrode surface. mdpi.comresearchgate.net The binding of dopamine to the imprinted sites on the modified electrode facilitates electron transfer, leading to a measurable signal that is proportional to the analyte's concentration. mdpi.com The use of N-methacryloyl-(l)-phenylalanine has resulted in sensors with high sensitivity and very low detection limits. mdpi.comresearchgate.net
The table below details the performance characteristics of a biosensing platform utilizing an N-methacryloyl amino acid derivative.
| Analyte | Sensor Platform | Detection Method | Linear Range | Limit of Detection (LOD) | Key Finding |
| Dopamine | Molecularly Imprinted Polymer (MIP) on Gold Nanoparticle-Modified Pencil Graphite Electrode (PGE) mdpi.comresearchgate.net | Differential Pulse Voltammetry (DPV) | 0.395 nM – 3.96 nM mdpi.comresearchgate.net | 0.193 nM mdpi.comresearchgate.net | The use of N-methacryloyl-(l)-phenylalanine as the functional monomer enabled the creation of a highly selective and sensitive sensor for dopamine. mdpi.com |
Computational and Theoretical Studies of N Methacryloyl Beta Alanine Systems
Molecular Modeling of Monomer and Polymer Structures
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For N-methacryloyl-beta-alanine, modeling the monomer and its polymeric forms is crucial for predicting their three-dimensional structures and dynamic behavior, which in turn govern their macroscopic properties. These computational tools allow researchers to build and analyze molecular structures, providing a foundational understanding of the system. doi.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the geometrical optimization of molecules to determine their lowest energy (most stable) conformation. nih.govscispace.com For the this compound monomer, DFT calculations can predict key structural parameters. The process involves calculating the electronic energy of the molecule and adjusting the atomic coordinates to find the geometry that minimizes this energy. researchgate.net
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is well-established for similar molecules like alanine and methacrylate (B99206) derivatives. researchgate.netresearchgate.net Such calculations would reveal the preferred spatial arrangement of the methacryloyl group relative to the beta-alanine (B559535) moiety, influenced by factors like steric hindrance and intramolecular interactions.
| Electronic Energy (Hartree) | The total energy of the molecule's electron distribution in its ground state. | The minimized value corresponds to the most stable geometric structure. |
This table represents the types of data that would be generated from a DFT analysis, as specific values for this compound are not available in the cited literature.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the this compound monomer and its short-chain oligomers, computational methods can map the potential energy surface as a function of key dihedral angles. This analysis identifies low-energy, stable conformers and the energy barriers between them.
Simulation of Polymerization Initiation and Propagation
The synthesis of poly(this compound) is typically achieved through free-radical polymerization. nih.gov Computational simulations can model this complex process to provide insights into reaction kinetics and polymer microstructure. Methodologies like kinetic Monte Carlo or MD simulations with reactive force fields can be used to simulate the key steps of polymerization:
Initiation: The decomposition of an initiator molecule to form primary radicals.
Propagation: The sequential addition of monomer units to the growing radical chain.
Termination: The cessation of chain growth through mechanisms like combination or disproportionation.
These simulations can predict how reaction conditions influence the rate of polymerization, the resulting molecular weight distribution, and the tacticity (the stereochemical arrangement of side chains) of the final polymer. While specific simulation studies for the polymerization of this compound were not identified in the surveyed literature, this approach is commonly used for understanding the polymerization of other methacrylate and acrylamide monomers.
Thermodynamic Stability Analysis of Polyacid Formulations
The thermodynamic stability of a polymer formulation is critical for its application and shelf-life. For poly(this compound), a polyacid, its stability is influenced by factors such as temperature, pH, and interactions with the solvent. Computational methods can predict thermodynamic properties like Gibbs free energy of formation and cohesive energy density, which are indicators of stability.
Experimentally, thermogravimetric analysis (TGA) is a primary technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature. Studies on a grafted copolymer system containing poly(N-methacryloyl-L-alanine acid) (PNMA) provide relevant experimental data on its thermal degradation profile. nih.gov The analysis showed a multi-stage decomposition process. nih.gov
Table 2: Experimental Thermal Decomposition Stages of a PNMA-Grafted Copolymer
| Decomposition Stage | Temperature Range | Weight Loss (%) | Attributed Process |
|---|---|---|---|
| Stage 1 | Below 100°C | 12.3% | Evaporation of water |
| Stage 2 | 110°C - 210°C | 12.1% | Decomposition of small monomer molecules |
| Stage 3 | Above 210°C | Not specified | Degradation of polymer side chains and backbone |
Data sourced from a study on Poly(N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan (B1678972) microspheres. nih.gov
This experimental data provides a benchmark for computational models that could simulate the degradation pathways and predict the thermal stability of different poly(this compound) formulations. For the related poly-β-alanine, thermal stability is known to be high, with decomposition occurring above 350°C. dergipark.org.tr
Investigation of Intermolecular Interactions in Polymeric Systems
Intermolecular interactions are the forces that exist between polymer chains or between polymer chains and solvent molecules. These non-covalent interactions, though weaker than chemical bonds, collectively determine the bulk properties of the material, including its solubility, mechanical strength, and self-assembly behavior.
Hydrogen bonding is the most significant intermolecular interaction in poly(this compound) systems. The monomer unit contains multiple sites capable of participating in hydrogen bonds: the amide group (-CONH-) has a hydrogen bond donor (N-H) and an acceptor (C=O), and the carboxylic acid group (-COOH) has both a donor (O-H) and an acceptor (C=O).
These functional groups can form several types of hydrogen bonds:
Intramolecular H-bonds: Between groups on the same polymer chain, which can stabilize specific conformations like helical or compact coil structures. researchgate.net Computational studies on protonated β-methylaminoalanine have highlighted the importance of strong intramolecular hydrogen bonds in stabilizing its structure. researchgate.net
Intermolecular H-bonds: Between adjacent polymer chains, which contribute significantly to the material's mechanical properties and thermal stability.
Polymer-Solvent H-bonds: Primarily with water molecules, governing the polymer's solubility and behavior in aqueous solutions. The balance between polymer-polymer and polymer-water hydrogen bonding is critical for phenomena like phase transitions in N-substituted acrylamide polymers. rsc.org
Computational studies, particularly molecular dynamics simulations, can quantify the extent and dynamics of these hydrogen bonding networks. For instance, simulations of poly(methacrylic acid), a close structural analog, show that intramolecular hydrogen bonds between neighboring carboxylic acid groups are responsible for stabilizing a compact globular structure at low pH. researchgate.net Similarly, for alanine-rich peptides, the unfolding mechanism is primarily dependent on the breaking of the backbone hydrogen bonds. nih.gov These studies underscore the central role that hydrogen bonding, which would be extensively modeled in computational analyses, plays in defining the structure and function of polymers containing this compound.
Hydrophobic and Electrostatic Interactions within Hydrogel Systems
Computational and theoretical studies provide valuable insights into the non-covalent interactions that govern the structure and properties of hydrogel networks. While specific molecular dynamics simulations for this compound hydrogels are not extensively documented in publicly available research, the principles governing hydrophobic and electrostatic interactions can be inferred from studies on analogous polymer systems.
Hydrogels are three-dimensional polymer networks that exhibit significant swelling in water. The stability and mechanical properties of these materials are dictated by a balance of forces, including covalent crosslinks and non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. In the context of a hypothetical poly(this compound) hydrogel, both hydrophobic and electrostatic interactions would play a crucial role.
The beta-alanine moiety of this compound introduces both a carboxylic acid group and an amide group. These groups are capable of forming hydrogen bonds and can also be involved in electrostatic interactions. The carboxylic acid group has a pKa value that determines its protonation state at a given pH. When deprotonated, it carries a negative charge, leading to electrostatic repulsion between polymer chains. These repulsive forces can contribute to the swelling of the hydrogel. Conversely, at low pH, the carboxylic acid groups will be protonated and neutral, reducing electrostatic repulsion and potentially leading to a more compact hydrogel structure.
Computational analyses of similar systems, such as those involving L-alanine receptors, have highlighted the importance of both hydrophobic pockets and electrostatic interactions in molecular recognition and binding. nih.gov These studies suggest that while ionic interactions can dominate, dispersion forces and the energetic costs of cavity formation in a solvent also play a significant role. nih.gov Such computational approaches could be applied to this compound systems to predict how changes in pH and ionic strength of the surrounding medium would affect the hydrogel's properties by altering the balance of these interactions.
Molecular dynamics simulations on other hydrogel systems, like those based on phosphorylcholine-containing copolymers, have been used to study the dynamics of water within the hydrogel and the flexibility of the polymer side chains. mdpi.com These simulations can quantify the extent of bonded versus free water and how this is influenced by the hydrophilic and hydrophobic parts of the polymer. mdpi.com Similar computational studies on a poly(this compound) hydrogel would be invaluable in understanding its swelling behavior and its potential use in biomedical applications.
The table below summarizes the key interactions and the computational methods that could be used to study them in a hypothetical this compound hydrogel system, based on studies of analogous systems.
| Interaction Type | Contributing Moiety | Potential Influence on Hydrogel | Relevant Computational Methods |
| Hydrophobic Interactions | Methacryloyl methyl groups | Chain compaction, network stability | Molecular Dynamics (MD) Simulations |
| Electrostatic Repulsion | Deprotonated carboxylic acid groups | Swelling | MD Simulations, pKa Calculations |
| Hydrogen Bonding | Amide and carboxylic acid groups | Network stability, interaction with water | MD Simulations, Quantum Mechanics (QM) |
Host-Guest Complexation Studies with Related Methacryloyl Monomers
Cyclodextrins (CDs) are a common class of host molecules used in these studies due to their toroidal shape, which features a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate nonpolar guest molecules or moieties in aqueous solutions. The formation of these inclusion complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.
Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for studying the stability and structure of host-guest complexes. mdpi.com These methods can be used to calculate the binding energies of complex formation and to elucidate the nature of the intermolecular forces involved. For example, theoretical studies on the complexation of phenol with β-cyclodextrin and its methylated derivative have shown that methylation can increase the stability of the complex through stronger van der Waals interactions and hydrogen bonds. nih.gov The validation of these computational results against experimental data provides confidence in their predictive power. nih.gov
In the context of methacryloyl-containing monomers, studies have explored the polymerization of cyclodextrin host-guest complexes with monomers like N-methacryloyl-11-aminoundecanoic acid. nih.gov This approach allows for the control of polymerization in aqueous solutions and the synthesis of polymers with novel architectures.
The table below presents data from a theoretical study on the interaction energies of β-cyclodextrin and its methylated derivative with phenol, illustrating the type of data that can be obtained from computational studies of host-guest complexes. Such studies could be extended to this compound to predict its binding affinity with various cyclodextrins.
| Host-Guest Complex | Calculated Free Binding Energy (kcal/mol) | Predominant Interactions |
| β-CD / Phenol | -2.62 | van der Waals, Hydrogen Bonding |
| DM-β-CD / Phenol | -5.23 | van der Waals, Hydrogen Bonding |
Data adapted from a theoretical study on cyclodextrin/phenol complexes. nih.gov
The adamantyl group is another guest moiety that forms highly stable inclusion complexes with β-cyclodextrin, with binding constants in the range of 10⁴–10⁵ M⁻¹. mdpi.com The principles governing these strong interactions, primarily hydrophobic effects and shape complementarity, would also apply to the potential complexation of the methacryloyl portion of this compound within the cyclodextrin cavity, although the binding affinity would likely differ due to structural differences.
Molecular modeling has also been used to investigate the stoichiometry of host-guest complexes. For instance, studies on styrene as a guest in γ-cyclodextrin channels have shown a 2:1 molar ratio of guest to host, which was consistent with experimental findings. metu.edu.tr Such computational approaches would be instrumental in determining the preferred binding mode and stoichiometry if this compound were to be complexed with a cyclodextrin host.
Advanced Characterization and Analytical Techniques for N Methacryloyl Beta Alanine and Its Polymers
Spectroscopic Characterization
Spectroscopy is a fundamental tool for elucidating the molecular structure of N-methacryloyl-beta-alanine and its polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for confirming the synthesis of the monomer and verifying its polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the successful synthesis of the monomer by identifying the chemical environment of each hydrogen and carbon atom, respectively.
For the this compound monomer, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. Key resonances include those for the vinyl protons of the methacryloyl group, the methyl protons, and the two methylene groups of the beta-alanine (B559535) moiety. The integration of these signals also allows for quantification and purity assessment. Upon polymerization, the signals corresponding to the vinyl protons (typically in the range of 5.5-6.5 ppm) disappear, which is a clear indication of the conversion of the monomer into a polymer. labrulez.com The broadness of the peaks in the polymer's spectrum, compared to the sharp signals of the monomer, is characteristic of a macromolecular structure.
A ¹H-NMR spectrum of the closely related poly(N-acryloyl-l-alanine) shows broad peaks corresponding to the polymer backbone and the alanine side chain, confirming the polymeric structure. researchgate.net
Below is a table of expected ¹H NMR chemical shifts for the this compound monomer.
| Proton Type | Expected Chemical Shift (ppm) | Description |
| Vinyl Protons (=CH₂) | 5.5 - 6.5 | Two distinct signals from the double bond of the methacryloyl group. |
| Amide Proton (-NH-) | ~8.0 | Signal for the proton on the nitrogen atom. |
| Methylene Protons (-NH-CH₂-) | ~3.5 | Protons on the carbon adjacent to the nitrogen atom. |
| Methylene Protons (-CH₂-COOH) | ~2.6 | Protons on the carbon adjacent to the carboxyl group. chemicalbook.com |
| Methyl Protons (-CH₃) | ~1.9 | Signal from the methyl group on the methacryloyl moiety. |
| Carboxyl Proton (-COOH) | >10 | A broad signal that can be solvent-dependent. |
This interactive table is based on typical chemical shifts for similar structural motifs.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its polymer, FTIR is essential for verifying the presence of key chemical bonds and confirming polymerization.
In the monomer, the FTIR spectrum will show characteristic absorption bands for the amide group (N-H stretch and C=O stretch), the carboxylic acid group (O-H stretch and C=O stretch), and the vinyl group (C=C stretch). nih.gov After polymerization, a key change observed in the FTIR spectrum is the disappearance or significant reduction of the C=C stretching vibration band, which confirms the conversion of the monomer's double bonds to form the polymer backbone. nih.gov
A study on N-methacryloyl-L-alanine acid (NMA), a structurally similar compound, provides insight into the expected FTIR bands. nih.gov
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~3400 | N-H (Amide) & O-H (Carboxylic Acid) | Stretching | Confirms presence of amide and acid groups. Broad peak due to hydrogen bonding. nih.gov |
| 2850 - 2950 | C-H (Alkyl) | Stretching | Indicates the methyl and methylene groups. nih.gov |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Characteristic of the acid carbonyl group. |
| ~1660 | C=O (Amide I) | Stretching | Confirms the presence of the amide carbonyl. nih.gov |
| ~1635 | C=C (Vinyl) | Stretching | Key indicator of the monomer. This peak diminishes upon polymerization. |
| ~1540 | N-H (Amide II) | Bending | Another characteristic peak for the amide linkage. |
This interactive table outlines the primary FTIR absorption bands for functional group analysis.
Chromatographic Methods for Polymer Analysis
Chromatographic techniques are vital for analyzing polymers by separating them based on physical properties like size.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. toray-research.co.jp This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.
From a GPC analysis, several key parameters are obtained:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus being more sensitive to the presence of high-molecular-weight chains.
Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer where all chains have the same length.
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Mw/Mn) |
| Polymer A | 21,000 | 23,100 | 1.10 |
| Polymer B | 45,000 | 51,300 | 1.14 |
| Polymer C | 96,000 | 115,200 | 1.20 |
This interactive table provides illustrative GPC data for an analogous N-substituted polyacrylamide polymer, demonstrating how molecular weight and dispersity are reported. cmu.edu
Microscopic and Surface Analysis of Derived Materials
Microscopy is crucial for visualizing the physical form and surface features of materials synthesized from this compound and its polymers.
Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of a material. It is widely used to examine the morphology, size, and shape of polymer-based materials such as microspheres, hydrogels, or films.
In the context of materials derived from this compound, SEM can reveal important structural information. For instance, in a study involving poly (N-methacryloyl-L-alanine acid) grafted onto chitosan (B1678972) microspheres, SEM analysis was used to observe the surface morphology. The images showed that the resulting microspheres were spherical or nearly spherical in shape. rsc.org This type of analysis is critical for applications where particle shape and surface texture are important, such as in drug delivery or catalysis, as it provides direct visual evidence of the material's physical characteristics. rsc.org
Nitrogen Adsorption Analysis for Specific Surface Area Determination
Nitrogen adsorption and desorption analysis is a critical technique for characterizing the porous structure of polymeric materials derived from this compound. This method provides quantitative data on key properties such as specific surface area, pore volume, and pore size distribution, which are vital for applications where surface interactions are paramount. The analysis is typically conducted at 77 K, the boiling point of nitrogen. wikipedia.org The amount of nitrogen gas adsorbed onto the polymer surface at various relative pressures is measured, generating an isotherm.
The Brunauer-Emmett-Teller (BET) theory is the most common model applied to these isotherms to calculate the specific surface area. wikipedia.org The results of this analysis can reveal how modifications to the polymer, such as grafting or cross-linking, affect its surface characteristics.
For instance, in a study involving chitosan microspheres, grafting poly(N-methacryloyl-L-alanine acid) onto the surface resulted in a significant increase in the material's specific surface area. The prepared poly(N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan microspheres (PNMA-TACS) were found to be typical mesoporous materials. nih.gov The BET surface area of the modified microspheres (PNMA-TACS) increased to 113.24 m²/g from 68.93 m²/g for the original tartaric acid-crosslinked chitosan microspheres (TACS). nih.gov This enhancement in surface area was accompanied by an increase in the total pore volume from 0.37 cm³/g to 0.63 cm³/g. nih.gov Such changes highlight the successful grafting of the N-methacryloyl-alanine derivative and its impact on creating a more porous structure beneficial for adsorption applications. nih.gov
The Barrett-Joyner-Halenda (BJH) method can be used in conjunction with the BET analysis to determine the pore size distribution. nih.gov In the aforementioned study, the average pore size was found to be similar for both the original and modified microspheres (21.43 nm and 22.23 nm, respectively), indicating that the grafting process primarily increased the number of pores rather than their size. nih.gov
Interactive Data Table: Surface Properties of Chitosan Microspheres
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) |
| Tartaric acid-crosslinked chitosan microspheres (TACS) | 68.93 | 0.37 | 21.43 |
| Poly(N-methacryloyl-L-alanine acid) grafted TACS (PNMA-TACS) | 113.24 | 0.63 | 22.23 |
This table summarizes the changes in surface area and porosity upon grafting N-methacryloyl-L-alanine acid onto chitosan microspheres, as determined by nitrogen adsorption analysis. nih.gov
Thermal Analysis of Polymeric Systems (excluding basic physical properties)
Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition kinetics of polymers containing this compound. These methods provide critical information beyond basic phase transitions, offering insights into how the material behaves at elevated temperatures.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eag.comresearchgate.net This is particularly useful for determining the thermal stability and decomposition profile of a polymer. eag.comresearchgate.net
In the analysis of poly(N-methacryloyl-L-alanine acid) grafted chitosan microspheres (PNMA-TACS), TGA revealed a multi-stage decomposition process. nih.gov The initial weight loss below 100°C is attributed to the evaporation of water. A subsequent weight loss of about 12.1% between 110°C and 210°C was associated with the decomposition of smaller monomer molecules. nih.gov The final and most significant weight loss stage is linked to the degradation of the chitosan side chains and backbone. nih.gov This detailed decomposition profile, when compared to the unmodified material, confirms that the grafting reaction has occurred and altered the thermal stability. nih.gov
Interactive Data Table: TGA Decomposition Stages of PNMA-TACS
| Temperature Range (°C) | Weight Loss (%) | Attributed Process |
| < 100 | 12.3 | Evaporation of water |
| 110 - 210 | 12.1 | Decomposition of small monomer molecules |
| > 210 | Not specified | Degradation of chitosan side chains and backbone |
This table outlines the distinct decomposition stages for PNMA-TACS as observed through thermogravimetric analysis. nih.gov
Advanced Thermal Analysis
For a more in-depth understanding, TGA can be coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA). eag.com By connecting the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), the chemical identity of the gases released during decomposition can be determined. eag.comresearchgate.net This provides direct evidence of the degradation pathways and the specific chemical bonds that are breaking at different temperatures.
Furthermore, kinetic analysis of TGA data, using methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, can be employed to calculate the activation energy of decomposition. mdpi.com This parameter is crucial for predicting the long-term thermal stability and lifetime of polymeric materials under various thermal conditions.
Future Research Directions and Emerging Applications
Development of Novel N-Methacryloyl-beta-alanine Based Copolymers with Tailored Functionalities
Research into amino-acid-derived polyanions has shown that tailoring the hydrophobicity through the incorporation of different alkyl side-chains can influence cellular interactions. acs.org Similarly, copolymerizing this compound with monomers containing different side chains could lead to materials with controlled interactions with cells and proteins. The synthesis of copolymers with specific functional groups can also impart desired functionalities. For example, the introduction of charged groups can create polyelectrolytes with applications in drug delivery and gene therapy, while the incorporation of moieties with specific recognition capabilities, such as biotin (B1667282) or specific peptide sequences, can lead to materials for targeted therapies and diagnostics.
One area of interest is the development of graft copolymers, where chains of poly(this compound) are grafted onto a backbone of another polymer, such as chitosan (B1678972). nih.gov This approach can combine the advantageous properties of both polymers, for instance, the biocompatibility and biodegradability of chitosan with the functional properties imparted by the this compound grafts. nih.gov Such materials have shown potential as adsorbents for the removal of heavy metal ions from aqueous solutions. nih.gov The table below summarizes potential functional comonomers and the resulting copolymer properties.
| Functional Comonomer | Potential Copolymer Functionality | Relevant Research Context |
| Hydrophobic methacrylates | Control of hydrophilic-lipophilic balance, self-assembly into micelles or nanoparticles. | Tailoring hydrophobicity in amino-acid derived polyanions for cellular interactions. acs.org |
| Cationic/Anionic monomers | pH-responsive behavior, polyelectrolyte complexes for drug/gene delivery. | Synthesis of cationic methacrylate (B99206) polymers with pH responsiveness. rsc.org |
| Monomers with biorecognition moieties (e.g., biotin, peptides) | Targeted delivery, biosensing. | General principle of functionalizing polymers for biomedical applications. paris-saclay.fr |
| Natural polymers (e.g., chitosan) | Enhanced biocompatibility, biodegradability, and specific functionalities like metal ion chelation. | Grafting of poly(N-methacryloyl-L-alanine acid) onto chitosan microspheres. nih.gov |
Exploration of Advanced Polymerization Techniques for Precision Synthesis
To fully realize the potential of this compound, it is crucial to employ advanced polymerization techniques that allow for precise control over the polymer architecture. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly promising. researchgate.netnih.govacs.org These techniques enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers and star polymers. rsc.orgresearchgate.net
RAFT polymerization has been successfully used to synthesize well-defined polymers from methacrylate monomers containing amino acid moieties, yielding polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This method allows for the preparation of block copolymers by the sequential addition of different monomers. acs.org For example, a block copolymer could be synthesized where one block consists of poly(this compound) and the other block has a different functionality, leading to amphiphilic or stimuli-responsive materials. rsc.org
ATRP is another powerful technique for the controlled polymerization of acrylamide-based monomers. researchgate.netnih.gov Homopolymerization of N-acryloyl-L-alanine, a similar monomer, has been successfully carried out via ATRP, resulting in polymers with good yield and narrow molecular weight distributions. researchgate.net The ability to precisely control the polymerization process is essential for creating materials with reproducible properties and for establishing clear structure-property relationships. The table below compares the features of these advanced polymerization techniques.
| Polymerization Technique | Key Features | Potential Architectures with this compound |
| RAFT Polymerization | Controlled molecular weight, low polydispersity, wide range of applicable monomers. acs.org | Homopolymers, block copolymers, star polymers. rsc.orgmdpi.com |
| ATRP | Well-defined polymers, control over chain-end functionality. sigmaaldrich.com | Homopolymers, graft copolymers. researchgate.netresearchgate.net |
| Free Radical Polymerization | Simple, robust, suitable for a wide range of monomers. | Random copolymers, graft copolymers. nih.gov |
Integration of this compound into Stimuli-Responsive Systems
The carboxylic acid group in the β-alanine moiety of this compound makes it an excellent candidate for the development of pH-responsive polymers. acs.org At pH values below its pKa, the carboxylic acid groups are protonated, and the polymer is likely to be less soluble in water due to reduced charge repulsion and increased hydrogen bonding. Conversely, at pH values above the pKa, the carboxyl groups are deprotonated, leading to increased charge repulsion and enhanced water solubility. This pH-dependent solubility can be exploited for various applications, such as the controlled release of therapeutic agents. For example, a drug could be encapsulated within a polymer matrix at a certain pH and released when the surrounding pH changes. researchgate.netsigmaaldrich.com
Furthermore, this compound can be copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm), to create dual-responsive systems. rsc.org Thermoresponsive polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), at which they undergo a phase transition from a soluble to an insoluble state in water. mdpi.comresearchgate.net By incorporating this compound into a thermoresponsive polymer, the transition temperature can be tuned, and a pH-sensitive component can be introduced. rsc.org The table below outlines potential stimuli-responsive systems incorporating this compound.
| Stimulus | Mechanism of Response | Potential Application |
| pH | Protonation/deprotonation of the carboxylic acid group in the β-alanine moiety, leading to changes in solubility and conformation. acs.org | Controlled drug delivery, biosensors. |
| Temperature | Copolymerization with thermoresponsive monomers to induce a phase transition at a specific temperature. rsc.orgmdpi.com | Injectable hydrogels for tissue engineering, smart surfaces for cell culture. |
| Dual pH and Temperature | Combination of pH-sensitive and thermoresponsive monomers to create systems that respond to both stimuli. | Advanced drug delivery systems with enhanced spatial and temporal control. |
Computational Predictions Guiding Experimental Design in Materials Development
Computational modeling and simulation are becoming increasingly important tools in materials science for predicting polymer properties and guiding experimental design. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its corresponding polymers. koreascience.krresearchgate.net Such calculations can provide insights into the monomer's reactivity ratios in copolymerization reactions, helping to predict the resulting copolymer composition and sequence distribution.
Molecular dynamics (MD) simulations can be employed to study the conformational behavior of poly(this compound) chains in different solvent environments and at various pH levels. These simulations can predict the self-assembly of copolymers into micelles or other nanostructures and provide a molecular-level understanding of their stimuli-responsive behavior. For instance, MD simulations could be used to investigate the collapse of a thermoresponsive copolymer containing this compound units as the temperature is raised above its LCST.
By providing a theoretical framework for understanding the structure-property relationships of these materials, computational predictions can help to streamline the experimental design process. This can lead to a more efficient development of new materials with optimized properties for specific applications. The use of computational methods can reduce the number of experiments required, saving time and resources. The table below summarizes the application of different computational methods in the study of this compound-based materials.
| Computational Method | Information Obtained | Impact on Experimental Design |
| Quantum Chemical Calculations (e.g., DFT) | Monomer reactivity, electronic properties, spectroscopic analysis. koreascience.krillinois.edu | Guidance in copolymer synthesis, prediction of copolymer composition. |
| Molecular Dynamics (MD) Simulations | Polymer conformation, self-assembly, interaction with solvents and other molecules. | Design of stimuli-responsive systems, prediction of nanostructure formation. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties. | Rational design of polymers with desired properties. |
Q & A
Q. Table 1. Analytical Techniques for this compound Characterization
Q. Table 2. Common Experimental Artifacts and Solutions
| Artifact | Cause | Mitigation Strategy |
|---|---|---|
| Hydrolysis of methacrylate | Aqueous reaction conditions | Use anhydrous solvents, inert atmosphere |
| Batch variability in gels | Inconsistent crosslinking | Standardize UV exposure time, initiator ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
